Propyl (4-methoxyphenoxy)acetate

Description

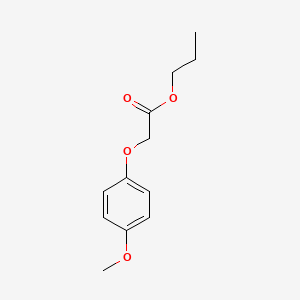

Propyl (4-methoxyphenoxy)acetate is an ester derivative featuring a propyl ester group linked to a (4-methoxyphenoxy)acetic acid backbone. The 4-methoxyphenoxy moiety likely enhances its aromatic properties, distinguishing it from simpler alkyl acetates like n-propyl acetate.

Properties

CAS No. |

91555-21-4 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

propyl 2-(4-methoxyphenoxy)acetate |

InChI |

InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

MMBLAASUCHPOQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)COC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.

Major Products Formed

Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.

Scientific Research Applications

Propyl (4-methoxyphenoxy)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

- n-Propyl Acetate : A simple alkyl acetate used as a solvent and flavoring agent.

- Butyl, Pentyl, and Hexyl Acetates : Longer-chain alkyl acetates with varied volatility and solubility.

- Ethyl (4-Acetylphenoxy)Acetate: An aromatic acetate with an acetylphenoxy group.

- Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate : A structurally similar compound with hydroxyl and methoxy substituents.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Volatility: n-Propyl acetate exhibits significantly higher vapor pressure (67.21 mm Hg) than longer-chain esters (e.g., butyl acetate: ~10 mm Hg). This compound, with its bulky aromatic group, is predicted to have even lower volatility .

- Solubility: Increased alkyl chain length reduces water solubility (e.g., butyl acetate: 0.7 g/100ml vs. n-propyl acetate: 1.6 g/100ml). The aromatic substituents in this compound likely further reduce solubility.

- Thermal Stability : Higher molecular weight and aromaticity may increase boiling points compared to linear alkyl acetates.

Table 2: Functional Differences

| Compound | Primary Use | Biosynthetic Notes |

|---|---|---|

| n-Propyl Acetate | Industrial solvent, flavoring agent | Minimal genetic regulation in biosynthesis |

| Hexyl Acetate | Flavoring (fruity notes) | High concentration variability in plants |

| This compound | Pharmaceutical intermediates | Likely complex synthesis due to aromaticity |

Vapor-Phase Behavior

Evidence from vapor-phase concentration studies highlights the impact of alkyl chain length:

- Maximum Differences in Estimates: Propyl acetate (0.3-fold), pentyl acetate (3.6-fold), hexyl acetate (2.3-fold) . This suggests that this compound, with its aromatic structure, would exhibit even lower vapor-phase concentrations than linear esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.